molecular formula C11H13ClO3 B12593184 1,3-Dioxolane, 2-(chloromethyl)-2-(4-methoxyphenyl)- CAS No. 494221-42-0

1,3-Dioxolane, 2-(chloromethyl)-2-(4-methoxyphenyl)-

Cat. No.: B12593184
CAS No.: 494221-42-0
M. Wt: 228.67 g/mol
InChI Key: DMKDJBPQGJHSDE-UHFFFAOYSA-N
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Description

1,3-Dioxolane, 2-(chloromethyl)-2-(4-methoxyphenyl)- is an organic compound that belongs to the class of dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms. The presence of a chloromethyl group and a methoxyphenyl group makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolane, 2-(chloromethyl)-2-(4-methoxyphenyl)- typically involves the reaction of 4-methoxybenzaldehyde with chloromethyl methyl ether in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 50-70°C)

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Solvent: Common solvents like dichloromethane or toluene

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane, 2-(chloromethyl)-2-(4-methoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The chloromethyl group can be reduced to a methyl group.

    Substitution: The chlorine atom in the chloromethyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst

    Substitution: Nucleophiles like sodium azide or thiourea

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid

    Reduction: Formation of 2-(4-methoxyphenyl)-1,3-dioxolane

    Substitution: Formation of 2-(azidomethyl)-2-(4-methoxyphenyl)-1,3-dioxolane

Scientific Research Applications

1,3-Dioxolane, 2-(chloromethyl)-2-(4-methoxyphenyl)- has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dioxolane, 2-(chloromethyl)-2-(4-methoxyphenyl)- depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The presence of the chloromethyl and methoxyphenyl groups can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dioxolane, 2-(chloromethyl)-2-phenyl-
  • 1,3-Dioxolane, 2-(bromomethyl)-2-(4-methoxyphenyl)-
  • 1,3-Dioxolane, 2-(hydroxymethyl)-2-(4-methoxyphenyl)-

Uniqueness

1,3-Dioxolane, 2-(chloromethyl)-2-(4-methoxyphenyl)- is unique due to the presence of both a chloromethyl group and a methoxyphenyl group

Properties

CAS No.

494221-42-0

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

2-(chloromethyl)-2-(4-methoxyphenyl)-1,3-dioxolane

InChI

InChI=1S/C11H13ClO3/c1-13-10-4-2-9(3-5-10)11(8-12)14-6-7-15-11/h2-5H,6-8H2,1H3

InChI Key

DMKDJBPQGJHSDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(OCCO2)CCl

Origin of Product

United States

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